molecular formula C9H9N3 B12108213 Quinazolin-2-ylmethanamine

Quinazolin-2-ylmethanamine

Cat. No.: B12108213
M. Wt: 159.19 g/mol
InChI Key: JAEZQIWWKRSGEK-UHFFFAOYSA-N
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Description

Quinazolin-2-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolin-2-ylmethanamine typically involves the reaction of 2-aminobenzylamine with formic acid or its derivatives. One common method is the cyclization of 2-aminobenzylamine with formamide under reflux conditions to yield this compound . Another approach involves the use of 2-aminobenzylamine and formic acid in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Scientific Research Applications

Anticancer Applications

Quinazolin-2-ylmethanamine and its derivatives have been extensively studied for their anticancer properties. They primarily act as inhibitors of various tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.

  • Mechanism of Action : Quinazoline derivatives inhibit the activity of key kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often overexpressed in cancers like non-small-cell lung cancer and breast cancer .
  • Clinical Examples : Notable quinazoline-based drugs include Gefitinib and Vandetanib, which are used in treating specific types of lung cancer by targeting EGFR and other kinases .
  • Research Findings : A study reported that certain 2-substituted quinazolines exhibited potent anti-proliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents . Additionally, compounds designed with specific substitutions showed promising IC50 values against multiple cancer types, including breast and pancreatic cancers .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics.

  • Broad-Spectrum Activity : Studies have shown that quinazoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of different functional groups into the quinazoline ring enhances this activity .
  • Mechanisms : The antimicrobial effects are attributed to the ability of these compounds to disrupt cellular processes in pathogens, although specific mechanisms vary between different microbial targets .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored.

  • Research Insights : Compounds derived from quinazoline have been found to inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by chronic inflammation .

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, this compound exhibits a range of other pharmacological activities:

  • Anticonvulsant Activity : Some derivatives have shown promise as anticonvulsants, potentially offering new avenues for epilepsy treatment .
  • Antidiabetic Effects : Quinazoline derivatives have been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism, suggesting a role in managing diabetes .

Case Studies

Study ReferenceApplicationFindings
AnticancerQuinazoline derivatives showed significant inhibition of cancer cell proliferation.
AntimicrobialDemonstrated broad-spectrum activity against various pathogens.
Anti-inflammatoryInhibition of key inflammatory pathways was observed in vitro.
AnticonvulsantCertain derivatives displayed potent anticonvulsant properties comparable to standard treatments.

Comparison with Similar Compounds

Biological Activity

Quinazolin-2-ylmethanamine, a derivative of the quinazoline family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by a quinazoline ring structure substituted with a methanamine group. This unique configuration allows it to interact with various biological targets, leading to significant pharmacological effects, particularly in oncology and infectious diseases.

The primary mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, modulating their activity. Notably, it has been shown to inhibit certain kinases associated with cancer cell proliferation, thus exerting anti-cancer effects. For instance, research indicates that this compound can interfere with pathways critical for tumor growth and survival .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Several studies have demonstrated its potential as an anti-cancer agent. For example, quinazoline derivatives have been reported to show cytotoxic effects against various human cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating moderate to strong potency .
    • The compound's efficacy is often compared with established chemotherapeutics like doxorubicin and erlotinib, highlighting its promising role in cancer therapy .
  • Antimicrobial Properties :
    • Quinazoline derivatives have also shown antibacterial activity against resistant strains of bacteria. Modifications in the quinazoline structure can enhance this activity, making them candidates for new antibiotic agents .
  • Other Pharmacological Effects :
    • Beyond anticancer and antimicrobial properties, quinazoline derivatives are being explored for their anti-inflammatory and analgesic effects. Their ability to inhibit specific enzymes like COX-1 and COX-2 suggests potential applications in pain management .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methanamine group is significant as it influences the compound's binding affinity and selectivity towards target enzymes:

Compound ModificationBiological ActivityIC50 Values (µM)
Unmodified QuinazolinModerate Cytotoxicity20–30
Methanamine SubstitutionEnhanced Activity5–15
Additional Aromatic RingsIncreased Potency<5

This table illustrates how structural modifications can lead to improved efficacy against cancer cells.

Case Studies

  • Cytotoxic Evaluation :
    A study involving the synthesis of various quinazoline derivatives showed that compounds with specific substitutions exhibited enhanced cytotoxicity against HCT-116 cells. For instance, compound 8a demonstrated an IC50 value of 10.72 µM after 48 hours, indicating significant anticancer potential compared to traditional therapies .
  • Antibacterial Screening :
    Research on quinazoline derivatives revealed promising results against penicillin-resistant strains of Staphylococcus aureus. Compounds were modified to enhance their antibacterial activity while maintaining low cytotoxicity towards human cells .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

quinazolin-2-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4,6H,5,10H2

InChI Key

JAEZQIWWKRSGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CN

Origin of Product

United States

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